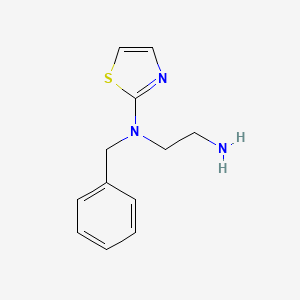![molecular formula C15H22N2O3 B7576332 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid](/img/structure/B7576332.png)
3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid, also known as MPA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). MPA is a potent inhibitor of cyclooxygenase (COX) enzymes and is commonly used as a research tool in various scientific studies. The purpose of
作用機序
The mechanism of action of 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid involves the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins and thromboxanes. Prostaglandins and thromboxanes are lipid mediators that play a key role in the regulation of inflammation, pain, fever, and platelet aggregation. By inhibiting COX enzymes, 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid reduces the production of these mediators and thereby reduces inflammation, pain, and fever, and inhibits platelet aggregation.
Biochemical and Physiological Effects:
3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and thromboxanes, which are involved in the regulation of inflammation, pain, fever, and platelet aggregation. 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
実験室実験の利点と制限
3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has several advantages as a research tool. It is a potent and selective inhibitor of COX enzymes and is widely available. 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid is also relatively stable and has a long half-life, which allows for prolonged inhibition of COX enzymes. However, 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid also has some limitations. It has been shown to have some off-target effects, such as inhibition of lipoxygenase enzymes and activation of peroxisome proliferator-activated receptors (PPARs). Additionally, 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has poor solubility in water, which can limit its use in some experimental systems.
将来の方向性
There are several future directions for research on 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid. One area of interest is the development of more selective COX inhibitors that target only COX-2 enzymes, which are involved in inflammation and pain. Another area of interest is the development of novel formulations of 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid that improve its solubility and bioavailability. Additionally, 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has potential therapeutic applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases, and further research is needed to explore these possibilities.
合成法
The synthesis of 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid involves the reaction of 2-(methylamino)-2-oxoacetic acid methyl ester with 1-phenylethylamine, followed by the reaction of the resulting product with methyl iodide. The final product is obtained by hydrolysis of the methyl ester group using sodium hydroxide.
科学的研究の応用
3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid is widely used in scientific research as a tool to investigate the role of COX enzymes in various physiological and pathological processes. It has been shown to inhibit both COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins and thromboxanes. 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid is also used to study the effects of COX inhibition on inflammation, pain, fever, and platelet aggregation.
特性
IUPAC Name |
3-[methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12(13-7-5-4-6-8-13)17(3)14(18)11-16(2)10-9-15(19)20/h4-8,12H,9-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSIEVHQUFQLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)CN(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576252.png)
![3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576256.png)
![2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576264.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7576276.png)
![3-[Ethyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7576285.png)
![3-[Ethyl-(2-hydroxy-5-methoxybenzoyl)amino]propanoic acid](/img/structure/B7576286.png)
![3-[Ethyl-(4-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576295.png)
![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576302.png)
![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576310.png)
![2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576315.png)
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576316.png)

![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl-methylamino]propanoic acid](/img/structure/B7576340.png)
![3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid](/img/structure/B7576356.png)